Cas no 78306-52-2 (ethyl (2S,4S)-4-methylpiperidine-2-carboxylate)
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (2S,4S)-4-Methylpipecolate
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
- ethyl rac-trans-4-methyl-2-piperidinecarboxylate
- ethyl (2S,4S)-4-methylpiperidine-2-carboxylate
- 78306-52-2
- (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate
- starbld0000503
- F78213
- CS-0163985
- Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate (Afatinib Impurity pound(c)
- PS-19577
- EN300-6221122
- (2S-trans)-4-Methyl-2-piperidinecarboxylic acid, ethyl ester
- rac-ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
- SCHEMBL8578784
- GHBNOCBWSUHAAA-YUMQZZPRSA-N
- DB-254641
- 74863-85-7
- (2S,4S)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester; (2S-trans)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester;
- MFCD27928752
-
- Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
- InChI Key: GHBNOCBWSUHAAA-YUMQZZPRSA-N
- SMILES: O(CC)C([C@@H]1C[C@@H](C)CCN1)=O
Computed Properties
- Exact Mass: 171.12600
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 1.26640
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E924645-10mg |
Ethyl (2S,4S)-4-Methylpipecolate |
78306-52-2 | 10mg |
$ 224.00 | 2023-04-15 | ||
| TRC | E924645-25mg |
Ethyl (2S,4S)-4-Methylpipecolate |
78306-52-2 | 25mg |
$ 431.00 | 2023-09-07 | ||
| TRC | E924645-50mg |
Ethyl (2S,4S)-4-Methylpipecolate |
78306-52-2 | 50mg |
$ 834.00 | 2023-09-07 | ||
| TRC | E924645-100mg |
Ethyl (2S,4S)-4-Methylpipecolate |
78306-52-2 | 100mg |
$ 1407.00 | 2023-04-15 | ||
| TRC | E924645-250mg |
Ethyl (2S,4S)-4-Methylpipecolate |
78306-52-2 | 250mg |
$ 3100.00 | 2023-04-15 | ||
| Chemenu | CM525364-1g |
(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate |
78306-52-2 | 98% | 1g |
$1763 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100315-100MG |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate |
78306-52-2 | 97% | 100MG |
¥ 2,211.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100315-250MG |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate |
78306-52-2 | 97% | 250MG |
¥ 3,537.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100315-500MG |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate |
78306-52-2 | 97% | 500MG |
¥ 5,887.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100315-1G |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate |
78306-52-2 | 97% | 1g |
¥ 8,830.00 | 2023-04-13 |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate Suppliers
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on ethyl (2S,4S)-4-methylpiperidine-2-carboxylate
Ethyl (2S,4S)-4-Methylpiperidine-2-Carboxylate: A Comprehensive Overview
Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate, identified by the CAS number 78306-52-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and potential applications in drug design. The molecule features a piperidine ring with stereochemically defined substituents at positions 2 and 4, making it a chiral compound with specific enantiomeric properties.
The synthesis of ethyl (2S,4S)-4-methylpiperidine-2-carboxylate involves a series of well-established organic reactions. Typically, the starting material is a suitably substituted amino alcohol, which undergoes cyclization to form the piperidine ring. The stereochemistry at the 2S and 4S positions is controlled during the synthesis process, often through the use of chiral auxiliaries or asymmetric catalysis. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in chiral resolution studies and enantioselective reactions.
One of the most notable applications of ethyl (2S,4S)-4-methylpiperidine-2-carboxylate is in the field of medicinal chemistry. This compound serves as a valuable building block for the construction of complex molecules with bioactive properties. For instance, it has been employed as a chiral ligand in organocatalysis, where it facilitates the enantioselective synthesis of various pharmaceutical intermediates. Recent studies have demonstrated its utility in catalytic asymmetric aldol reactions and Michael additions, highlighting its potential in developing novel therapeutic agents.
In addition to its role in catalysis, ethyl (2S,4S)-4-methylpiperidine-2-carboxylate has been investigated for its pharmacological properties. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. While further research is required to establish its therapeutic potential, these findings underscore its value as a lead compound in drug discovery efforts.
The structural features of ethyl (2S,4S)-4-methylpiperidine-2-carboxylate also make it an attractive candidate for materials science applications. Its rigid piperidine framework and chiral centers enable it to act as a template for self-assembling structures or as a component in supramolecular systems. Recent explorations into its self-assembly properties have revealed intriguing morphologies that could be harnessed for the development of new materials with tailored functionalities.
From an environmental standpoint, ethyl (2S,4S)-4-methylpiperidine-2-carboxylate demonstrates moderate biodegradability under aerobic conditions. Studies have shown that it undergoes microbial degradation through hydrolytic pathways, with intermediates being further metabolized into innocuous byproducts. This information is critical for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, ethyl (2S,4S)-4-methylpiperidine-2-carboxylate represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique stereochemical properties and structural flexibility make it an invaluable tool in organic synthesis, catalysis, pharmacology, and materials science. As research continues to uncover new facets of this compound's potential, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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